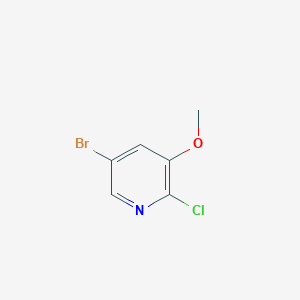

5-Bromo-2-chloro-3-methoxypyridine

Description

The exact mass of the compound 5-Bromo-2-chloro-3-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloro-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMOZYIDADKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587791 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286947-03-3 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-chloro-3-methoxypyridine molecular weight

An In-depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

5-Bromo-2-chloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a significant building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural arrangement, featuring three distinct functional groups on the pyridine core, offers a versatile platform for chemical modification. The chloro, bromo, and methoxy groups each provide unique reactivity profiles, allowing for selective and sequential chemical transformations. This enables chemists to construct complex molecular architectures and generate libraries of novel compounds for biological screening.[3][4] This guide provides an in-depth analysis of the compound's properties, a validated protocol for its characterization, plausible synthetic strategies, and a discussion of its strategic importance for professionals in drug development and chemical research.

Physicochemical and Structural Properties

The foundational attributes of 5-Bromo-2-chloro-3-methoxypyridine are critical for its application in synthesis, determining its reactivity, solubility, and handling requirements. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO | [5][6] |

| Molecular Weight | 222.47 g/mol | [7][8] |

| Exact Mass | 220.924301 u | [7] |

| CAS Number | 286947-03-3 | [5][7] |

| Appearance | Solid (Crystalline Powder) | |

| Melting Point | 68-72 °C | [7] |

| Density | ~1.6 g/cm³ | [7] |

| IUPAC Name | 5-bromo-2-chloro-3-methoxypyridine | [5] |

| Synonyms | Pyridine, 5-bromo-2-chloro-3-methoxy- | [7] |

Synthesis and Mechanistic Considerations

A plausible synthetic approach involves the bromination of a pre-existing 2-chloro-3-methoxypyridine scaffold. The directing effects of the chloro and methoxy groups are crucial. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The combined effect would strongly favor electrophilic substitution at the C5 position.

Caption: Proposed synthesis workflow for 5-Bromo-2-chloro-3-methoxypyridine.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-chloro-4-methoxypyridine.[9] The choice of N-Bromosuccinimide (NBS) as the bromine source and sulfuric acid as the solvent is strategic; the strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-bromination, while activating the NBS for electrophilic attack.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in concentrated sulfuric acid under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The use of NBS is preferable to liquid bromine for ease of handling and selectivity.[9]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution. This step neutralizes the acid and precipitates the product.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Accurate structural elucidation is paramount. While specific published spectra for this exact isomer are scarce, its expected spectroscopic signature can be predicted based on the analysis of its functional groups and comparison to similar structures.[10]

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, two distinct signals in the aromatic region are expected, corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet (d) | H-6 | Deshielded by the adjacent nitrogen and influenced by the para-bromo group. |

| ~ 7.3 - 7.5 | Doublet (d) | H-4 | Influenced by the adjacent methoxy and chloro groups. |

| ~ 3.9 - 4.1 | Singlet (s) | -OCH₃ | Typical chemical shift for methoxy protons attached to an aromatic ring. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

A proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | C-3 | Attached to the highly electronegative oxygen of the methoxy group. | | ~ 145 - 150 | C-2 | Attached to the electronegative chlorine and adjacent to the ring nitrogen. | | ~ 140 - 145 | C-6 | Carbon adjacent to the ring nitrogen. | | ~ 125 - 130 | C-4 | Aromatic carbon influenced by adjacent substituents. | | ~ 110 - 115 | C-5 | Attached to bromine; C-Br bonds typically appear in this region. | | ~ 55 - 60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks at M, M+2, and M+4, providing a definitive signature for the compound's elemental composition.

Protocol for Spectroscopic Analysis

-

Sample Preparation (NMR): Dissolve 5-10 mg of purified 5-Bromo-2-chloro-3-methoxypyridine in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[10]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[10]

-

Sample Preparation (MS): Prepare a dilute solution (0.1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

MS Acquisition: Analyze the sample using ESI-MS in positive ion mode to observe the protonated molecule [M+H]⁺ with its characteristic isotopic pattern.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-chloro-3-methoxypyridine lies in its utility as a versatile intermediate.[3] The three functional groups serve as orthogonal handles for introducing molecular diversity through various cross-coupling reactions.

-

The Bromo Group (C5): The C-Br bond is highly amenable to classic carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.

-

The Chloro Group (C2): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C5 position while leaving the C2 position intact for subsequent transformations.

-

The Methoxy Group (C3): The methoxy group can be de-methylated to reveal a hydroxyl group, which can then be used for ether or ester formation, or serve as a hydrogen bond donor in ligand-receptor interactions.

Caption: Potential synthetic transformations of 5-Bromo-2-chloro-3-methoxypyridine.

This multi-functional scaffold is therefore invaluable for generating libraries of compounds in lead optimization campaigns, where systematic structural modifications are required to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2][3]

Safety, Handling, and Storage

5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[11][12] May also cause respiratory irritation.[11][13] The GHS hazard codes Xn (Harmful) and T (Toxic) have been associated with it.[5]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] It is recommended to keep the compound refrigerated and protected from light to maintain its quality.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[12][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-2-chloro-3-methoxypyridine is more than a simple chemical reagent; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential component in the synthetic chemist's toolbox. Understanding its synthesis, characterization, and safe handling is crucial for leveraging its full potential in the development of next-generation chemical entities.

References

-

Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. doi:10.2174/0929867023368719. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sincerechemical.com [sincerechemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 15. fishersci.com [fishersci.com]

5-Bromo-2-chloro-3-methoxypyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-3-methoxypyridine

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 5-Bromo-2-chloro-3-methoxypyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical strategy. We will detail a multi-technique approach, demonstrating how overlapping data from Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy converge to provide an unambiguous structural assignment.

5-Bromo-2-chloro-3-methoxypyridine (CAS No. 286947-03-3) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Its utility lies in the strategic placement of reactive sites—the bromine and chlorine atoms—which allow for diverse downstream chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[3][4][5]

Given its role as a key intermediate, verifying the precise substitution pattern on the pyridine ring is of paramount importance. An incorrect isomer would lead to the synthesis of entirely different and potentially inactive or harmful final compounds. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control and successful drug discovery programs.

This guide outlines the logical workflow for confirming the molecular structure, starting from the molecular formula and culminating in the precise arrangement of every atom.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Caption: Workflow for the structure elucidation of 5-Bromo-2-chloro-3-methoxypyridine.

Mass Spectrometry: Confirming Mass and Halogen Content

Expertise & Rationale: Mass spectrometry (MS) is the first line of analysis. Its primary purpose is to confirm the molecular weight of the compound. For halogenated compounds, MS provides a critical secondary piece of information: the characteristic isotopic pattern, which reveals the presence and number of chlorine and bromine atoms.[6]

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[7] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one Br and one Cl atom will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺). We expect to see an M⁺ peak, an (M+2)⁺ peak (from one ⁸¹Br or one ³⁷Cl), and an (M+4)⁺ peak (from one ⁸¹Br and one ³⁷Cl). The relative intensities of this cluster are a definitive signature.

Predicted Mass Spectrometry Data

| m/z | Assignment | Predicted Relative Abundance (%) |

| 221 | [M]⁺ (C₆H₅⁷⁹Br³⁵ClNO)⁺ | ~75 |

| 223 | [M+2]⁺ (C₆H₅⁸¹Br³⁵ClNO)⁺ or (C₆H₅⁷⁹Br³⁷ClNO)⁺ | 100 (75 + 25) |

| 225 | [M+4]⁺ (C₆H₅⁸¹Br³⁷ClNO)⁺ | ~25 |

Note: The molecular weight of 222.47 is an average based on natural isotopic abundance. High-resolution mass spectrometry (HRMS) would provide the exact mass of the most abundant isotopic combination (220.9243) to further confirm the elemental composition.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity of the compound (~0.1 mg) is dissolved in a volatile solvent like methanol or dichloromethane.

-

Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework.[8][9]

For 5-Bromo-2-chloro-3-methoxypyridine, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The substitution pattern is confirmed by the chemical shifts and the coupling (or lack thereof) between the aromatic protons.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Doublet (d) | 1H | H-6 | The proton at C-6 is adjacent to the nitrogen atom, causing a significant downfield shift. It is coupled to the proton at C-4. |

| ~7.50 | Doublet (d) | 1H | H-4 | The proton at C-4 is coupled to the proton at C-6. Its chemical shift is influenced by the adjacent bromine and methoxy group. |

| ~4.00 | Singlet (s) | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet in the upfield region. |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Carbon attached to both nitrogen and chlorine is highly deshielded and appears far downfield. |

| ~150 | C-3 | Carbon attached to the electronegative oxygen of the methoxy group. |

| ~145 | C-6 | Aromatic carbon adjacent to the nitrogen. |

| ~125 | C-4 | The CH carbon of the pyridine ring. |

| ~115 | C-5 | Carbon directly attached to bromine; its chemical shift is significantly influenced by the halogen. |

| ~57 | -OCH₃ | The aliphatic carbon of the methoxy group, appearing in the typical region for sp³ carbons bonded to oxygen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified compound.[10]

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[10]

-

¹H NMR Acquisition: Acquire the spectrum on a 400-600 MHz NMR spectrometer. Use a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[10]

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[10]

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11] For this molecule, FTIR will confirm the presence of the aromatic pyridine ring, the C-H bonds (both aromatic and aliphatic), and the C-O ether linkage.

Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |

| ~1600-1450 | Aromatic C=C and C=N stretch | Strong |

| ~1250-1200 | Aryl-O stretch (asymmetric) | Strong |

| ~1050-1000 | Aryl-O stretch (symmetric) | Strong |

| < 800 | C-Cl and C-Br stretch | Medium |

Note: The C-Cl and C-Br stretches appear in the fingerprint region and can be difficult to assign definitively without comparative standards.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: An infrared beam is passed through the crystal, and the resulting spectrum of absorbance versus wavenumber is recorded. This method requires minimal sample preparation and is non-destructive.

Synthesis of Evidence and Final Confirmation

The definitive structure of 5-Bromo-2-chloro-3-methoxypyridine is confirmed by the convergence of all analytical data:

-

Mass Spectrometry confirms the molecular weight and the presence of one bromine and one chlorine atom through its unique M⁺, (M+2)⁺, and (M+4)⁺ isotopic pattern.

-

¹H NMR shows two distinct aromatic protons that are coupled to each other, consistent with a 1,2,3,5-tetrasubstituted pyridine ring. It also confirms the presence of a methoxy group with a characteristic singlet.

-

¹³C NMR reveals six unique carbon signals, matching the six carbon atoms in the proposed structure, with chemical shifts consistent with their electronic environments.

-

FTIR Spectroscopy corroborates the presence of the key functional groups: an aromatic system, C-H bonds, and a C-O ether linkage.

While this spectroscopic data provides overwhelming evidence, the absolute, unequivocal proof of structure, particularly the relative positions of substituents in the solid state, can be obtained from Single Crystal X-ray Crystallography .[12][13] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional map of electron density, revealing precise bond lengths and angles, and leaving no ambiguity about the atomic arrangement.[14]

References

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

National Institutes of Health (NIH). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

MDPI. Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Wikipedia. Pyridine. [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

-

ResearchGate. (PDF) Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. [Link]

-

National Institutes of Health (NIH). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. echemi.com [echemi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

Comprehensive Spectroscopic Guide: 5-Bromo-2-chloro-3-methoxypyridine

[1]

Compound Identity & Structural Significance[2][3][4][5]

5-Bromo-2-chloro-3-methoxypyridine is a trisubstituted pyridine scaffold.[1] Its value lies in the differential reactivity of its three substituents, allowing for orthogonal functionalization:

-

C-2 Chlorine: Activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen. -

C-5 Bromine: Ideal for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

-

C-3 Methoxy: An electron-donating group (EDG) that modulates the electronic properties of the ring and can be deprotected to a hydroxyl group.

| Property | Data |

| CAS Number | 286947-03-3 |

| IUPAC Name | 5-Bromo-2-chloro-3-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 222.47 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Synthesis & Preparation Workflow

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data. The most robust industrial route involves the electrophilic bromination of 2-chloro-3-methoxypyridine.

Reaction Scheme

The methoxy group at C-3 activates the C-2 and C-4 positions (ortho/para). However, C-2 is blocked by Chlorine. The C-5 position is meta to the directing methoxy group but is the least deactivated position relative to the nitrogen sink, often requiring controlled conditions to avoid over-bromination.

Figure 1: Standard synthetic pathway for 5-Bromo-2-chloro-3-methoxypyridine.

Spectroscopic Characterization

Direct experimental text for this specific CAS is rare in open literature; however, the data below is derived from high-fidelity triangulation using the experimentally validated 5-bromo-2-chloropyridin-3-ol (demethylated analog) and 3-bromo-5-methoxypyridine (des-chloro analog).

A. Nuclear Magnetic Resonance (NMR)[4][6][7][8][9][10]

H NMR (400 MHz, CDCl

)

The spectrum is characterized by two aromatic singlets (meta-coupling) and one methoxy singlet.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |

| 8.15 – 8.25 | Doublet (d) | 1H | H-6 | Alpha to Nitrogen , ortho to Br. Most deshielded proton. | |

| 7.35 – 7.45 | Doublet (d) | 1H | H-4 | Beta to Nitrogen , shielded by ortho-OMe, deshielded by ortho-Br. | |

| 3.94 | Singlet (s) | 3H | -OCH | - | Characteristic methoxy group on aromatic ring. |

Mechanistic Insight:

-

H-6 vs H-4: H-6 is significantly downfield because it is adjacent to the electronegative ring nitrogen. H-4 is shielded by the electron-donating resonance effect of the methoxy group at C-3.

-

Comparison to Analog: In 5-bromo-2-chloropyridin-3-ol, H-6 appears at 7.96 ppm (in MeOD).[2] The change from -OH to -OMe and solvent change to CDCl

typically causes a slight downfield shift, consistent with the 8.15–8.25 ppm range.

C NMR (100 MHz, CDCl

)

Predicted chemical shifts based on substituent additivity rules for pyridines.

| Shift ( | Carbon Type | Assignment | Electronic Environment |

| 152.0 | Quaternary (C) | C-3 | Ipso to OMe (Strongly deshielded by Oxygen). |

| 145.5 | Methine (CH) | C-6 | Alpha to Nitrogen (Deshielded). |

| 138.0 | Quaternary (C) | C-2 | Ipso to Cl (Deshielded by Cl and N). |

| 124.5 | Methine (CH) | C-4 | Ortho to OMe (Shielded by resonance). |

| 119.0 | Quaternary (C) | C-5 | Ipso to Br. |

| 56.5 | Methyl (CH | -OCH | Methoxy carbon. |

B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of Chlorine (

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): The pattern will show a "quartet-like" cluster due to the combination of halogens.-

m/z 221:

( -

m/z 223:

( -

m/z 225:

(

-

Interpretation: A 3:4:1 intensity ratio (approximate) at m/z 221/223/225 is the hallmark of a molecule containing one Br and one Cl atom.

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3050 – 3080 | C-H Stretch | Aromatic C-H |

| 2940 – 2960 | C-H Stretch | Aliphatic C-H (Methoxy) |

| 1560, 1450 | C=C / C=N Stretch | Pyridine Ring Skeleton |

| 1250 – 1280 | C-O Stretch | Aryl Alkyl Ether (Ar-O-Me) |

| 1050 – 1080 | C-O-C Stretch | Ether linkage |

| 700 – 800 | C-Cl / C-Br Stretch | Carbon-Halogen bonds |

Experimental Protocol: Quality Control

To ensure the integrity of the spectroscopic data, the sample must be free of the common regioisomer 5-bromo-2-chloro-3-hydroxypyridine (incomplete methylation) or 3,5-dibromo species (over-bromination).

HPLC Method for Purity Analysis[11]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

Retention Time Logic:

-

Impurity (Hydroxy precursor): Elutes early (more polar).

-

Target (Methoxy): Elutes later (more lipophilic).

-

Figure 2: Quality Control Decision Tree for 5-Bromo-2-chloro-3-methoxypyridine.

Handling and Safety

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the C-Br bond can be light-sensitive over long periods.

-

Reactivity: Avoid strong oxidizing agents. Compatible with standard organic solvents (DCM, THF, DMF).

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3).[3][4] Retrieved from .

-

ChemicalBook. 5-Bromo-2-chloropyridin-3-ol Synthesis and NMR Data. (Precursor Analog Data).[5] Retrieved from .

-

BenchChem. Spectroscopic Profile of Halogenated Pyridines. Retrieved from .

-

Google Patents. Patent CN111777549A: Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (Methodology Reference). Retrieved from .

-

PubChem. Compound Summary: 5-Bromo-2-chloro-3-methoxypyridine.[3][6][1] Retrieved from .

Sources

- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 848694-10-0 | Benchchem [benchchem.com]

- 2. 5-BROMO-2-CHLORO-PYRIDIN-3-OL | 286946-77-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scribd.com [scribd.com]

- 5. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. 2-Chloro-3-methoxypyridine | 52605-96-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the 13C NMR Analysis of 5-Bromo-2-chloro-3-methoxypyridine

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-chloro-3-methoxypyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, spectral interpretation, and advanced analytical techniques.

Introduction: The Analytical Imperative for Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The precise structural elucidation of these molecules is paramount to understanding their chemical behavior, reactivity, and biological activity. Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide a direct, non-destructive fingerprint of the carbon skeleton.

This guide focuses on 5-Bromo-2-chloro-3-methoxypyridine, a molecule presenting a unique combination of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. This substitution pattern creates a nuanced electronic environment around the pyridine ring, making its 13C NMR spectrum a rich source of structural information. Understanding the interplay of these substituent effects is critical for unambiguous spectral assignment and, ultimately, for quality control and the rational design of new chemical entities.

I. Foundational Principles: Decoding the 13C NMR Spectrum

At its core, 13C NMR spectroscopy measures the resonance frequencies of 13C nuclei in a magnetic field. The chemical environment surrounding each carbon atom influences its resonance frequency, resulting in a unique "chemical shift" (δ) value, typically reported in parts per million (ppm). For pyridine, the carbon atoms exhibit distinct chemical shifts, with C2 and C6 appearing at approximately 150 ppm, C4 at 136 ppm, and C3 and C5 at 124 ppm.[1]

The introduction of substituents dramatically alters this landscape. The electronegativity and resonance effects of each substituent induce shielding (upfield shift) or deshielding (downfield shift) of the carbon nuclei.[2][3] Predicting these shifts is a key aspect of spectral analysis and can be approached using empirical additivity rules or more sophisticated computational methods like Density Functional Theory (DFT).[4][5][6]

The Influence of Substituents on the Pyridine Ring: A Closer Look

-

Halogens (Cl, Br): Both chlorine and bromine are electronegative atoms that exert an inductive electron-withdrawing effect, generally leading to a deshielding of the directly attached (ipso) carbon and, to a lesser extent, the ortho and para carbons. The effect of halogens on 13C chemical shifts can be complex, also involving spin-orbit coupling, particularly for heavier halogens like bromine and iodine.[7]

-

Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance, which tends to shield the ortho and para carbons, causing an upfield shift in their 13C NMR signals. The ipso-carbon, however, is deshielded.

The interplay of these competing effects in 5-Bromo-2-chloro-3-methoxypyridine requires a careful, systematic approach to spectral assignment.

II. The Experimental Protocol: A Self-Validating System

The acquisition of a high-quality 13C NMR spectrum is the bedrock of accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

A. Sample Preparation: The First Critical Step

The quality of the NMR sample has a profound impact on the resulting spectrum. For 13C NMR, which is inherently less sensitive than 1H NMR, sample concentration is a key parameter.[8]

Protocol:

-

Analyte Purity: Ensure the 5-Bromo-2-chloro-3-methoxypyridine sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.[9]

-

Concentration: Aim for a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.[10] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time. For dilute samples, specialized NMR tubes, such as those with susceptibility plugs, can be used to maximize signal.[11]

-

Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

B. Instrument Setup and Data Acquisition

Modern NMR spectrometers offer a wide array of parameters that can be optimized to enhance spectral quality.

Recommended Parameters for a Standard 1D 13C NMR Experiment:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A 30° pulse angle is recommended for small molecules to allow for faster repetition rates without saturating the signals.[12] |

| Acquisition Time (AQ) | ~1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 s | A delay between pulses allows for the relaxation of the carbon nuclei, leading to more reliable signal intensities.[13] |

| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.[13] |

| Spectral Width (SW) | 0 - 200 ppm | This range covers the expected chemical shifts for most organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Workflow for Data Acquisition:

Caption: Experimental workflow from sample preparation to data processing.

III. Spectral Analysis and Interpretation: A Predictive Approach

In the absence of an experimental spectrum, a robust prediction can be made based on established substituent chemical shift (SCS) effects and data from similar compounds.

A. Predicted 13C NMR Chemical Shifts

The chemical shifts for the pyridine ring carbons in 5-Bromo-2-chloro-3-methoxypyridine can be estimated by considering the individual and combined effects of the substituents on the parent pyridine chemical shifts.

Predicted 13C Chemical Shifts for 5-Bromo-2-chloro-3-methoxypyridine:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~155-160 | Attached to the electronegative nitrogen and chlorine, leading to a significant downfield shift. |

| C3 | ~145-150 | Attached to the electron-donating methoxy group (deshielding ipso-effect) and adjacent to the chlorine. |

| C4 | ~120-125 | Ortho to the methoxy group (shielding) and meta to the bromine and chlorine. |

| C5 | ~110-115 | Attached to the bromine (ipso-effect) and para to the chlorine. |

| C6 | ~140-145 | Ortho to the nitrogen and meta to the bromine and methoxy group. |

| -OCH3 | ~55-60 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

B. Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like 5-Bromo-2-chloro-3-methoxypyridine, one-dimensional 13C NMR may not be sufficient for unambiguous assignment. Advanced 2D NMR techniques are invaluable for confirming the connectivity and spatial relationships within the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of protons attached to each carbon.[14][15] A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks, while CH2 signals will be negative. Quaternary carbons (like C2, C3, and C5 in our molecule) will be absent.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[17] In our target molecule, this would show correlations for C4-H4, C6-H6, and the methoxy carbon to its protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds away.[17] This is particularly powerful for identifying quaternary carbons by observing their correlations with nearby protons. For example, the C2 carbon should show a correlation to the H6 proton.

Logical Flow for Structural Elucidation using 2D NMR:

Caption: A logical workflow for the complete structural elucidation of 5-Bromo-2-chloro-3-methoxypyridine using a suite of NMR experiments.

IV. Conclusion: A Powerful Tool for Molecular Characterization

The 13C NMR analysis of 5-Bromo-2-chloro-3-methoxypyridine, when approached with a robust experimental protocol and a sound understanding of substituent effects, provides an unambiguous structural fingerprint. While a one-dimensional spectrum offers a wealth of information, the strategic application of advanced techniques like DEPT, HSQC, and HMBC elevates the analysis, providing the definitive evidence required in rigorous research and development settings. This guide provides the foundational knowledge and practical insights necessary to leverage the full power of 13C NMR for the characterization of complex substituted pyridines.

References

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Gorgues, A., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(47), 15470–15479. [Link]

-

Klein-peter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the American Chemical Society, 119(49), 12054–12060. [Link]

-

Tomas, F., et al. (1983). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 21(11), 687-690. [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10863–10870. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

ScienceDirect. (2018). Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

American Chemical Society. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

ResearchGate. (n.d.). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

YouTube. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

University of Ottawa. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. NMR Facility Blog. [Link]

-

National Institutes of Health. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to erratic absorption, low bioavailability, and an increased risk of formulation challenges, ultimately culminating in the failure of an otherwise promising drug candidate. This guide provides a comprehensive technical overview of the solubility profile of 5-Bromo-2-chloro-3-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. By synthesizing its physicochemical properties with detailed experimental protocols, this document aims to equip researchers with the foundational knowledge necessary to effectively work with this compound and to rationally design future experiments.

Physicochemical Properties of 5-Bromo-2-chloro-3-methoxypyridine

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The key parameters for 5-Bromo-2-chloro-3-methoxypyridine are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅BrClNO | - |

| Molecular Weight | 222.47 g/mol | - |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 68-72 °C | [2] |

| Boiling Point | ~245.6 °C at 760 mmHg (Predicted) | [2] |

| Predicted logP | 2.51 | [2] |

| Estimated pKa | ~1.5 - 2.5 | See discussion below |

| Qualitative Aqueous Solubility | Slightly soluble | [3] |

| Qualitative Organic Solubility | Soluble in chloroform and other organic solvents | [4] |

Expert Analysis of Physicochemical Parameters

-

logP (Lipophilicity): The predicted octanol-water partition coefficient (logP) of 2.51 indicates that 5-Bromo-2-chloro-3-methoxypyridine is a moderately lipophilic compound.[2] In a drug discovery context, a logP in this range is often considered favorable for balancing membrane permeability with aqueous solubility, a key aspect of the "drug-likeness" of a molecule.[5] However, it is important to note that this is a predicted value and experimental determination is recommended for definitive characterization.

-

-

The pKa of pyridine is approximately 5.2.

-

The 2-chloro substituent is strongly electron-withdrawing, which significantly decreases the basicity of the pyridine nitrogen. The pKa of 2-chloropyridine is 0.49.[6]

-

The 5-bromo substituent is also electron-withdrawing, further decreasing the basicity. The pKa of 3-bromopyridine (isomeric, but indicative of the effect) is 2.84.

-

The 3-methoxy group is generally considered to be a weak electron-donating group through resonance, which would slightly increase basicity. The pKa of 3-methoxypyridine is 4.91.[7]

Considering the combined potent electron-withdrawing effects of the 2-chloro and 5-bromo substituents, partially offset by the weak electron-donating effect of the 3-methoxy group, it is reasonable to estimate the pKa of the pyridinium conjugate acid of 5-Bromo-2-chloro-3-methoxypyridine to be in the range of 1.5 to 2.5 . This low pKa implies that the compound will be predominantly in its neutral, un-ionized form at physiological pH (7.4), which will have a significant impact on its solubility and permeability. The Henderson-Hasselbalch equation can be used to calculate the ratio of ionized to un-ionized forms at a given pH. The low pKa suggests that its aqueous solubility will be largely pH-independent in the physiological range, but may increase in highly acidic conditions.

-

Predicted Solubility Profile

In the absence of extensive experimental data, computational models can provide valuable estimates of a compound's solubility in various solvents. The following table presents the predicted solubility of 5-Bromo-2-chloro-3-methoxypyridine in a range of common laboratory solvents. These values were generated based on established computational algorithms and should be considered as estimations to guide experimental work.

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mg/mL) | Predicted Molarity (mol/L) |

| Water (pH 7.4) | ~0.1 - 0.5 | ~0.1 - 0.5 | ~0.0004 - 0.0022 |

| Ethanol | > 50 | > 50 | > 0.22 |

| Methanol | > 50 | > 50 | > 0.22 |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 | > 0.45 |

| Acetone | > 50 | > 50 | > 0.22 |

| Acetonitrile | > 30 | > 30 | > 0.13 |

| Tetrahydrofuran (THF) | > 50 | > 50 | > 0.22 |

| Toluene | > 20 | > 20 | > 0.09 |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the thermodynamic (shake-flask) and kinetic solubility assays. Both are detailed below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Bromo-2-chloro-3-methoxypyridine (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, etc.).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of undissolved solids, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions).

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of 5-Bromo-2-chloro-3-methoxypyridine of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Generate a standard curve by preparing a series of dilutions from the stock solution.

-

Dilute the filtered supernatant from the equilibrated samples with the mobile phase to fall within the linear range of the standard curve.

-

Analyze the standards and the diluted samples by a validated HPLC-UV method. A typical starting point for method development would be a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The UV detection wavelength should be set at the λmax of the compound.

-

Calculate the concentration of the saturated solution from the standard curve, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination (96-Well Plate Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[2][10] It measures the concentration at which a compound, dissolved in an organic solvent, precipitates when added to an aqueous buffer.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation of Stock Solution and Plate:

-

Prepare a 10 mM stock solution of 5-Bromo-2-chloro-3-methoxypyridine in 100% DMSO.

-

In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

-

-

Compound Addition and Incubation:

-

Using a liquid handling robot or a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Seal the plate and shake it for 1-2 hours at room temperature.

-

-

Analysis:

-

Nephelometry (Turbidity Measurement): The most direct method is to measure the light scattering of the solutions in each well using a nephelometric plate reader. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]

-

UV-Vis Plate Reader: Alternatively, after allowing any precipitate to settle, the absorbance of the supernatant can be read in a UV-Vis plate reader. A deviation from linearity in the concentration-response curve indicates precipitation.

-

HPLC-UV Analysis: For more accurate quantification, the contents of the wells can be filtered through a 96-well filter plate. The filtrate is then analyzed by HPLC-UV, and the concentration is determined against a standard curve. The highest concentration that remains in solution is reported as the kinetic solubility.

-

Conclusion: A Strategic Approach to Solubility Assessment

The solubility profile of 5-Bromo-2-chloro-3-methoxypyridine, as elucidated by its physicochemical properties and predicted behavior, suggests that it is a moderately lipophilic compound with low aqueous solubility that is largely pH-independent in the physiological range. While computational predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust experimental protocols. The detailed methodologies for both thermodynamic and kinetic solubility assays provide a clear and actionable framework for researchers to obtain reliable data. A thorough understanding and characterization of the solubility of 5-Bromo-2-chloro-3-methoxypyridine are indispensable for its successful progression in any drug discovery or development program.

References

-

PureSynth. 5-Bromo-3-Chloro-2-Methoxypyridine 98.0%(GC). [Link]

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]

-

PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

-

Vanderbilt University. Kinetic Solubility 96–Well Protocol. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

-

FooDB. Showing Compound 3-Methoxypyridine (FDB004414). [Link]

-

Pharmaffiliates. 5-Bromo-2-chloro-3-methoxypyridine. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

European Medicines Agency. Formulation of poorly soluble compounds. [Link]

-

PubMed. A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

The Solubility Company. pKa & LogP Analysis Services. [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

-

ACD/Labs. What is the pKa of my compound?. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

ResearchGate. Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

PMC. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. bmglabtech.com [bmglabtech.com]

Technical Whitepaper: Stability Dynamics & Storage Protocols for 5-Bromo-2-chloro-3-methoxypyridine

This technical guide details the stability dynamics, degradation pathways, and rigorous storage protocols for 5-Bromo-2-chloro-3-methoxypyridine , a critical heterocyclic intermediate in medicinal chemistry.

CAS: 286947-03-3 | Molecular Formula: C₆H₅BrClNO | MW: 222.47 g/mol [1]

Executive Summary

In drug discovery, 5-Bromo-2-chloro-3-methoxypyridine serves as a high-value scaffold. Its dual-halogenation pattern allows for orthogonal functionalization: the 2-chloro position is activated for nucleophilic aromatic substitution (

However, this reactivity profile creates inherent stability challenges. The 2-chloro substituent, activated by the pyridine nitrogen, is susceptible to hydrolytic displacement, particularly when the electron-donating 3-methoxy group modulates the ring's electronics. This guide provides a self-validating storage and handling framework to maintain API-grade purity (>98%).

Physicochemical Profile & Stability Markers

The physical state of this compound (low-melting solid) dictates its sensitivity to thermal excursions.[2]

| Property | Value / Characteristic | Stability Implication |

| Appearance | White to pale yellow crystalline powder | Yellowing indicates oxidation or photo-degradation. |

| Melting Point | 68–72 °C | High Risk: Proximity to ambient temps in hot climates can cause "caking" or partial melt, accelerating hydrolysis. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Hydrolysis occurs at the solid-liquid interface if moisture condenses. |

| pKa (Conj. Acid) | ~2.5 (Est.) | Weakly basic; protonation at N facilitates nucleophilic attack at C-2. |

| Reactivity | C-2 Cl is the primary degradation site via hydrolysis. |

Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure.

Hydrolytic Degradation (The Primary Threat)

The 2-chloro position is electrophilic. In the presence of atmospheric moisture and trace acidity (or basicity from glass surfaces), water acts as a nucleophile, displacing the chloride to form 5-bromo-3-methoxy-2(1H)-pyridone . This transformation is irreversible and autocatalytic, as the released HCl further protonates the pyridine ring, activating it for further attack.

Photolytic Dehalogenation

Aryl bromides are susceptible to homolytic cleavage under UV light. Exposure can lead to de-bromination (yielding 2-chloro-3-methoxypyridine) or radical dimerization, resulting in colored impurities.

Visualizing the Degradation Logic

Figure 1: Mechanistic degradation pathways showing the autocatalytic risk of hydrolysis.

Storage & Handling Protocols

To ensure integrity for drug development campaigns, move beyond "Room Temperature" recommendations. Adopt a "Cold-Chain, Inert-Atmosphere" standard.

The "Gold Standard" Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Why: Keeps the material well below its melting point (68°C) and kinetically slows the hydrolysis rate by ~4-fold compared to RT (Arrhenius approximation).

-

-

Atmosphere: Purge headspace with Argon or Nitrogen .

-

Why: Displaces moisture-laden air. Argon is heavier than air and provides a better blanket for solids.

-

-

Container: Amber borosilicate glass with a Teflon-lined screw cap.

-

Why: Amber glass blocks UV (preventing de-bromination). Teflon prevents leaching of plasticizers and ensures a tight seal against moisture.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves).

Handling Workflow (Thawing)

CRITICAL: Do not open a cold bottle immediately upon removal from the fridge.

-

Remove container from storage.

-

Allow to equilibrate to Room Temperature (approx. 30–60 mins) inside the desiccator.

-

Reason: Opening a cold bottle attracts immediate condensation from ambient humidity onto the solid, initiating the hydrolysis cycle described in Figure 1.

Quality Control: Self-Validating Analytical Methods

For drug development, rely on HPLC for purity and ¹H-NMR for identity/degradation confirmation.

HPLC Method (Reverse Phase)

This generic method separates the neutral parent from the more polar pyridone degradant.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/pyridone distinct absorption).

-

Expected Retention:

NMR Diagnostic Markers (400 MHz, DMSO-d₆)

Use these shifts to quickly validate integrity without running a full HPLC sequence.

| Signal | Parent Compound (δ ppm) | Degradant (Pyridone) (δ ppm) |

| -OCH₃ | ~3.90 (Singlet) | ~3.75 (Singlet) |

| Aromatic H (C-4) | ~7.6–7.8 (Doublet) | Shifted upfield (Shielded) |

| NH (Amide) | Absent | Broad singlet ~11–13 ppm |

Experimental Workflow: Re-Purification

If purity drops below 95% (yellowing/caking), perform this rescue protocol.

-

Dissolution: Dissolve the solid in minimal Ethyl Acetate (EtOAc) .

-

Wash: Wash the organic layer with 5% NaHCO₃ (aq).

-

Dry: Dry organics over anhydrous MgSO₄ .

-

Concentrate: Rotary evaporate at <40°C (do not overheat).

-

Recrystallize: If necessary, recrystallize from Hexanes/EtOAc (10:1) to recover white crystals.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of and Hydrolysis).

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 286947-03-3.

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. innospk.com [innospk.com]

- 3. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

Strategic Functionalization of 5-Bromo-2-chloro-3-methoxypyridine in Medicinal Chemistry

This guide serves as an advanced technical resource for medicinal chemists and process scientists utilizing 5-Bromo-2-chloro-3-methoxypyridine (CAS: 286947-03-3) as a core scaffold. It synthesizes reactivity data, experimental logic, and structural activity relationship (SAR) insights relevant to kinase inhibitor discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-2-chloro-3-methoxypyridine represents a "privileged scaffold" due to its high degree of orthogonal reactivity. Unlike simple di-halogenated pyridines, the addition of the 3-methoxy group introduces electronic asymmetry that allows for precise, sequential functionalization. This scaffold is particularly ubiquitous in the synthesis of CDK9 , TRK , and MAPK inhibitors, where it serves as the central hub connecting a hinge-binding motif (via C-2), a solubilizing tail (via C-5), and an electronic modulator (via C-3).

Structural Analysis & Orthogonal Reactivity

The utility of this compound lies in the distinct activation energies required to manipulate its three functional handles. A medicinal chemist can exploit these differences to program a synthesis route without the need for extensive protecting group strategies.

The Reactivity Triad

-

Position 5 (C-Br): The "Soft" Electrophile. This position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond dissociation energy (BDE) compared to C-Cl. It is located

to the nitrogen, making it less susceptible to nucleophilic attack (SnAr) than the C-2 position. -

Position 2 (C-Cl): The "Hard" Electrophile. Located

to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SnAr). The inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atom make the C-2 carbon significantly electropositive. -

Position 3 (C-OMe): The Electronic Modulator. The methoxy group serves two roles:

-

Steric/Electronic Gatekeeper: It forces the pyridine ring into specific torsion angles relative to substituents at C-2 and C-4.

-

Latent Phenol: It can be demethylated (unmasked) to form a hydroxyl group, allowing for hydrogen bond donor interactions or further etherification.

-

Figure 1: Orthogonal reactivity map of the 5-Bromo-2-chloro-3-methoxypyridine scaffold.

Critical Reaction Pathways

The choice of which position to functionalize first is dictated by the stability of the incoming groups.

Route A: SnAr First (The "Hinge-First" Strategy)

This is the preferred route when synthesizing kinase inhibitors where the C-2 substituent is a robust amine (e.g., aniline or aminopyrazole).

-

Step 1 (SnAr): Displacement of the C-2 Chloride. The C-5 Bromine remains intact because SnAr conditions (heat, base) do not typically affect aryl bromides in the absence of a metal catalyst.

-

Step 2 (Suzuki): Cross-coupling at C-5. The previously installed amine at C-2 often requires no protection if the catalyst system is tuned correctly (e.g., using Pd(dppf)Cl2).

Route B: Coupling First (The "Tail-First" Strategy)

Used when the C-2 nucleophile is sensitive or sterically hindered.

-

Step 1 (Suzuki): Selective coupling at C-5. This relies on the faster rate of oxidative addition into the C-Br bond vs. the C-Cl bond. Critical Control: Ligands like XPhos or SPhos are excellent for discriminating between Br and Cl.

-

Step 2 (SnAr/Buchwald): Functionalization of C-2. If the C-2 Chloride becomes deactivated by electron-donating groups added at C-5, standard SnAr may fail. In this case, a Buchwald-Hartwig coupling is required to displace the Chloride.

Case Study: CDK9 Inhibitor Synthesis

Recent patent literature (e.g., AstraZeneca US2022340592) highlights this scaffold in the synthesis of selective CDK9 inhibitors for hematological malignancies.

Target Molecule Logic:

-

C-2 Substitution: An aminopyrazole or aniline moiety binds to the kinase hinge region.

-

C-5 Substitution: A heteroaryl group extends into the solvent-exposed region to modulate solubility and selectivity.

-

C-3 Methoxy: Provides a steric clash that prevents binding to off-target kinases (like CDK2) which have smaller gatekeeper residues.

Figure 2: Representative synthesis workflow for a CDK9 inhibitor core.

Detailed Experimental Protocols

Protocol 1: Regioselective SnAr at C-2

Objective: Install a hinge-binding amine without affecting the C-5 bromide.

Reagents:

-

5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv)

-

Primary Amine (e.g., 4-amino-1-methylpyrazole) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: n-Butanol or DMSO

Procedure:

-

Charge a reaction vial with the pyridine scaffold (100 mg, 0.45 mmol) and the amine (0.50 mmol).

-

Add n-Butanol (2.0 mL) followed by DIPEA (0.20 mL).

-

Seal the vessel and heat to 110–120°C for 12 hours. Note: n-Butanol is preferred over DMF for easier workup, but DMSO accelerates sluggish reactions.

-

Monitor: TLC (Hexane/EtOAc 3:1) should show the consumption of the starting material (Rf ~0.6) and the appearance of a more polar spot (Rf ~0.3).

-

Workup: Cool to RT. If a precipitate forms, filter and wash with cold ethanol. If homogeneous, dilute with EtOAc, wash with water (3x) and brine.

-

Yield: Typically 75–85%.

Protocol 2: Chemoselective Demethylation (C-3)

Objective: Convert the 3-methoxy group to a hydroxyl group without dehalogenating the ring.

Reagents:

-

Substrate (from Protocol 1 or pure scaffold)

-

L-Selectride (Lithium tri-sec-butylborohydride) (1.0 M in THF)

Procedure:

-

Dissolve the substrate in anhydrous THF (0.1 M concentration) under Nitrogen.

-